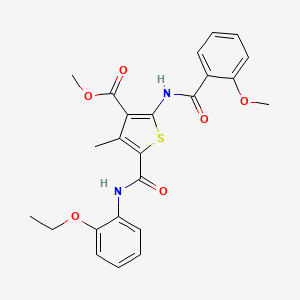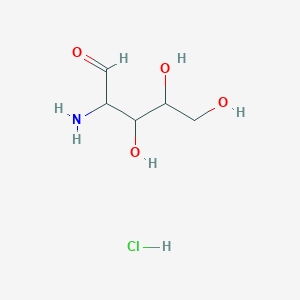
5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine: is a chemical compound with the following structure:
C8H4F3N3
It belongs to the class of pyrazole derivatives and features a trifluoromethyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine. One common approach involves the reaction of 4-chloro-3,5-difluoropyridine with hydrazine hydrate, followed by cyclization with hydrazine monohydrate. The trifluoromethyl group can be introduced using appropriate reagents.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or acetonitrile). Catalysts or bases may be employed to facilitate the cyclization process.
Industrial Production Methods: While industrial-scale production details are proprietary, the compound can be synthesized using similar principles on a larger scale.
Análisis De Reacciones Químicas
Reactivity: 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.
Reduction: Reduction of the pyridine ring may yield different derivatives.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Alkyl halides or acyl chlorides.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).
Major Products: The major products depend on the specific reaction conditions. Oxidation leads to pyridine N-oxides, while substitution and reduction yield various derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Blocks: Researchers use this compound as a building block for designing novel molecules due to its unique structure.
Fluorinated Ligands: It serves as a precursor for fluorinated ligands in coordination chemistry.
Drug Discovery: Scientists explore its potential as a scaffold for drug development.
Biological Activity: Investigations into its biological effects, such as enzyme inhibition or receptor binding.
Agrochemicals: The compound may find applications in crop protection chemicals.
Materials Science: Its unique properties could contribute to advanced materials.
Mecanismo De Acción
The precise mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparación Con Compuestos Similares
While 5-(1H-Pyrazol-4-yl)-2-trifluoromethyl-pyridine is unique, similar compounds include:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT):
N-(3,5-dinitro-1H-pyrazol-4-yl)-2,4,6-trinitroaniline:
(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione:
These compounds share structural motifs but exhibit distinct properties and applications.
Propiedades
Fórmula molecular |
C9H6F3N3 |
|---|---|
Peso molecular |
213.16 g/mol |
Nombre IUPAC |
5-(1H-pyrazol-4-yl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)8-2-1-6(3-13-8)7-4-14-15-5-7/h1-5H,(H,14,15) |
Clave InChI |
RTPITHBRPDDDSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C2=CNN=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)



![3-Chloro-6-iodobenzo[d]isoxazole](/img/structure/B12070688.png)




![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12070723.png)

